Product packaging for 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid(Cat. No.:CAS No. 1181452-09-4)

5-Fluoro-2-(3-hydroxyphenyl)benzoic acid

Cat. No.: B6356883
CAS No.: 1181452-09-4
M. Wt: 232.21 g/mol
InChI Key: WJPKCCSESLQIHR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9FO3 and a molecular weight of 232.21 g/mol . It is a biphenyl derivative also known as 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carboxylic acid . The compound has a CAS Number of 1181452-09-4 and is offered with a purity of 95% . As a building block in organic synthesis, this compound features both a carboxylic acid and a phenolic hydroxyl group on a biphenyl scaffold, making it a valuable precursor for the development of more complex molecules, such as pharmaceutical candidates or materials. Its structure, which includes fluoro substituents, is often leveraged in medicinal chemistry to fine-tune the properties of lead compounds. Researchers can utilize this chemical in various cross-coupling reactions, metal-catalyzed functionalizations, and as a core structure for creating novel chemical entities. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FO3 B6356883 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid CAS No. 1181452-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-(3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-9-4-5-11(12(7-9)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPKCCSESLQIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653511
Record name 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181452-09-4
Record name 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 5 Fluoro 2 3 Hydroxyphenyl Benzoic Acid and Its Analogues

Retrosynthetic Analysis of 5-Fluoro-2-(3-hydroxyphenyl)benzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the C-C bond linking the two aromatic rings. This leads to two main strategic approaches based on well-established cross-coupling reactions: the Suzuki-Miyaura reaction and the Ullmann reaction.

Suzuki-Miyaura Coupling Approach: This strategy is one of the most powerful and widely used methods for C-C bond formation. The retrosynthetic disconnection suggests a palladium-catalyzed cross-coupling between a fluorinated benzoic acid derivative (electrophile) and a hydroxyphenylboronic acid derivative (nucleophile). The key precursors would be a 2-halo-5-fluorobenzoic acid (where the halogen is typically bromine or iodine) and 3-hydroxyphenylboronic acid .

Ullmann Coupling Approach: As one of the earliest transition-metal-catalyzed reactions for aryl-aryl bond formation, the Ullmann coupling offers an alternative pathway. wikipedia.org This approach involves the copper-mediated coupling of two aryl halide molecules. thermofisher.com In a retrosynthetic sense, this would involve disconnecting the target molecule into 2-halo-5-fluorobenzoic acid and a 3-halophenol . While historically requiring harsh conditions like high temperatures, modern advancements have led to milder and more efficient catalytic systems. wikipedia.orgrsc.org

Both strategies rely on the availability of appropriately substituted benzene ring precursors, which can be prepared through various multi-step synthetic sequences.

Established Synthetic Routes to this compound

Established routes for the synthesis of this compound and its isomers often rely on the cross-coupling strategies identified in the retrosynthetic analysis. These multi-step protocols involve the initial synthesis of key precursor molecules followed by the crucial biaryl bond-forming reaction.

A common and practical synthesis protocol involves the Suzuki-Miyaura cross-coupling reaction. This route offers mild reaction conditions and high tolerance for various functional groups. A representative multi-step synthesis is outlined below.

Step 1: Preparation of 2-Bromo-5-fluorobenzoic acid. This precursor is often commercially available or can be synthesized from compounds like 4-fluorotoluene through bromination and subsequent oxidation of the methyl group.

Step 2: Suzuki-Miyaura Cross-Coupling. The core of the synthesis is the coupling of 2-bromo-5-fluorobenzoic acid with 3-hydroxyphenylboronic acid. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2], in the presence of a base. mdpi.com

The table below summarizes a typical reaction protocol for the key coupling step.

StepReactant 1Reactant 2CatalystBaseSolventConditionsProduct
Coupling2-Bromo-5-fluorobenzoic acid3-Hydroxyphenylboronic acidPd(PPh3)4K2CO3Dimethoxyethane / WaterHeat (e.g., 80 °C)This compound

An alternative established route employs the Ullmann reaction. wikipedia.org This method would involve coupling a 2-halo-5-fluorobenzoic acid with a 3-halophenol in the presence of a copper catalyst, often requiring higher temperatures than the Suzuki coupling. thermofisher.comwikipedia.org

The success of any synthetic strategy hinges on the availability and preparation of key precursor molecules.

Fluorinated Benzoic Acid Derivatives: Compounds like 2-bromo-5-fluorobenzoic acid and 2-amino-5-fluorobenzoic acid are crucial starting materials. google.com 2-Amino-5-fluorobenzoic acid, for example, can be prepared from 4-fluoroaniline through a multi-step process involving condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidative cleavage. google.com Synthesis of related compounds, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been achieved through a sequence of nitration, esterification, reduction, diazotization, and hydrolysis. researchgate.net

Phenylboronic Acids: For the Suzuki coupling, 3-hydroxyphenylboronic acid is a key reactant. Arylboronic acids can be prepared from the corresponding aryl halides (e.g., 3-bromophenol) via reaction with an organolithium reagent followed by treatment with a trialkyl borate.

Phenolic Derivatives: In the context of an Ullmann coupling, a precursor such as 3-bromophenol or 3-iodophenol would be required. These are generally accessible through standard aromatic substitution reactions.

Novel Synthetic Approaches and Methodological Advancements

Research continues to focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing biaryl compounds and their derivatives.

Modern catalysis offers a vast toolbox for the synthesis of this compound derivatives. Advancements aim to improve efficiency, expand substrate scope, and enable milder reaction conditions.

Advanced Cross-Coupling: While palladium is common for Suzuki reactions, recent research has explored supported palladium nanoparticles, which can act as recyclable heterogeneous catalysts for the synthesis of fluorinated biphenyl (B1667301) derivatives. mdpi.com For Ullmann-type reactions, which traditionally used stoichiometric copper, innovative catalytic systems involving palladium, gold, and nickel nanoparticles have been developed to overcome the limitations of conventional copper catalysts and allow for gentler conditions. rsc.org

Catalytic Fluorination: Novel methods for introducing fluorine atoms are also emerging. For instance, a metal-free, hypervalent iodine catalyst system has been developed for the nucleophilic fluorination of unsaturated amides, providing a route to 5-fluoro-2-oxazoline derivatives. nih.gov Such strategies could be adapted for the late-stage fluorination of complex molecules.

The table below highlights some advanced catalytic methods.

Catalytic MethodCatalyst TypeReactionAdvantages
Heterogeneous Suzuki-MiyauraPd nanoparticles on grapheneC-C cross-couplingCatalyst recyclability, greener alternative. mdpi.com
Advanced Ullmann CouplingPd, Au, or Ni nanoparticlesC-C cross-couplingMilder conditions, broader substrate scope. rsc.org
Catalytic Nucleophilic FluorinationHypervalent iodineC-F bond formationMetal-free, mild conditions. nih.gov

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sruc.ac.uk These principles are increasingly being applied to the synthesis of complex molecules like this compound.

Sustainable Solvents and Catalysts: A key focus is replacing hazardous organic solvents with greener alternatives like water. The development of recyclable heterogeneous catalysts, such as the palladium nanoparticles mentioned previously, aligns with green chemistry goals by minimizing waste and catalyst leaching into the final product. rsc.orgmdpi.com

Energy Efficiency: Microwave irradiation is being employed to accelerate organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.netoiccpress.com

Renewable Feedstocks: A forward-looking green chemistry approach involves sourcing starting materials from renewable resources. Research has shown the potential to produce benzoic acid derivatives (BADs) from lignin, a complex polymer found in wood. rsc.org This "lignin valorization" could provide a sustainable route to key precursors for pharmaceutical synthesis, reducing reliance on petrochemical feedstocks. rsc.org

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Synthetic Strategies for Structurally Related this compound Derivatives

The generation of a library of analogues of a lead compound is a cornerstone of medicinal chemistry, enabling a systematic investigation of the structure-activity relationship (SAR). For this compound, synthetic strategies are designed to allow for facile and diverse modifications at key positions of the molecule.

Analogue Preparation for Structure-Activity Relationship Studies

The preparation of analogues for SAR studies typically involves the synthesis of a series of compounds where specific parts of the lead molecule are systematically varied. In the case of this compound, this involves modifications to both the benzoic acid and the hydroxyphenyl rings. The primary goal is to understand how changes in the molecule's structure affect its biological activity, selectivity, and pharmacokinetic properties.

A common approach to generating such analogues is through convergent synthetic routes, where the two aromatic rings are synthesized or modified separately before being coupled together in a key bond-forming step. This allows for greater flexibility in introducing a variety of substituents on each ring. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed for the formation of the biaryl bond. For instance, a substituted 2-bromobenzoic acid derivative can be coupled with a substituted phenylboronic acid to yield the desired biaryl structure.

The choice of substituents for these analogues is guided by the desire to probe the effects of electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and hydrogen bonding potential on the compound's activity. For example, SAR studies on arylfluoroquinolones have shown that the electronic and spatial properties of substituents on the phenyl ring play a crucial role in their antimicrobial potency nih.gov.

Parameter Modification Strategy Rationale
Electronic EffectsIntroduction of electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -NO2, -CN, -CF3) groups.To investigate the influence of electron density on the aromatic rings on biological activity.
Steric HindranceIntroduction of bulky groups (e.g., -tBu, -iPr) at various positions.To probe the spatial requirements of the binding pocket of the biological target.
Lipophilicity/HydrophilicityIntroduction of lipophilic (e.g., alkyl chains, halogens) or hydrophilic (e.g., -OH, -NH2) groups.To modulate the compound's solubility, membrane permeability, and overall pharmacokinetic profile.
Hydrogen BondingIntroduction of hydrogen bond donors (e.g., -OH, -NH2) and acceptors (e.g., -C=O, -NO2).To explore potential key interactions with the biological target.

Modifications at the Benzoic Acid Moiety

The carboxylic acid group of this compound is a key functional group that can be modified to influence the compound's acidity, polarity, and ability to interact with biological targets. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the molecule.

Esterification and Amidation: The carboxylic acid can be readily converted to its corresponding esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amidation can be carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with an appropriate amine. These modifications can alter the compound's lipophilicity and metabolic stability.

Bioisosteric Replacement: In medicinal chemistry, it is common to replace a carboxylic acid group with other acidic functional groups, known as bioisosteres, to improve properties such as oral bioavailability and metabolic stability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. The synthesis of these bioisosteric analogues would involve multi-step synthetic sequences starting from a suitable precursor. For example, a nitrile intermediate could be converted to a tetrazole ring.

Modification Synthetic Approach Potential Impact
Esterification Reaction with various alcohols in the presence of an acid catalyst (e.g., H2SO4) or a coupling agent (e.g., DCC).Increased lipophilicity, potential for prodrug strategy.
Amidation Conversion to acyl chloride (using, e.g., SOCl2) followed by reaction with a primary or secondary amine.Altered hydrogen bonding capacity, potential for improved metabolic stability.
Reduction to Alcohol Reduction of the carboxylic acid using a reducing agent like LiAlH4.Removal of acidic character, introduction of a hydrogen bond donor.
Tetrazole Formation Conversion of the carboxylic acid to a nitrile, followed by reaction with an azide (e.g., NaN3).Mimics the acidity of a carboxylic acid with potentially improved metabolic stability and cell permeability.
Sulfonamide Formation Multi-step synthesis involving conversion to a sulfonyl chloride followed by reaction with an amine.Acidic bioisostere with different spatial and electronic properties compared to a carboxylic acid.

Substituent Variations on the Hydroxyphenyl Ring

The position and nature of the hydroxyl group are important starting points for modification. Analogues with the hydroxyl group at the ortho- or para-positions can be synthesized to investigate the importance of its location for biological activity. Furthermore, the hydroxyl group can be replaced with other functional groups, such as a methoxy (B1213986) group, an amino group, or a halogen, to probe the role of hydrogen bonding and electronic effects.

The introduction of additional substituents on the hydroxyphenyl ring can also provide valuable SAR information. This can be achieved by using appropriately substituted starting materials in the biaryl coupling reaction. For instance, using a substituted 3-bromophenol or a corresponding boronic acid derivative would allow for the introduction of various groups at different positions of the hydroxyphenyl ring.

Modification Synthetic Strategy Rationale for SAR
Positional Isomers of -OH Use of ortho- or para-hydroxyphenyl boronic acids in Suzuki-Miyaura coupling.To determine the optimal position of the hydroxyl group for biological activity.
-OH to -OCH3 Methylation of the hydroxyl group using a methylating agent (e.g., methyl iodide).To investigate the importance of the hydrogen-donating ability of the hydroxyl group.
-OH to -NH2 Multi-step synthesis, potentially involving reduction of a nitro group.To explore the effect of a basic, hydrogen-donating group at this position.
Introduction of Halogens Use of halogen-substituted hydroxyphenyl precursors in the coupling reaction.To modulate lipophilicity and electronic properties of the ring.
Introduction of Alkyl Groups Use of alkyl-substituted hydroxyphenyl precursors.To probe for potential hydrophobic interactions with the target.
Introduction of Electron-Withdrawing/Donating Groups Use of hydroxyphenyl precursors bearing groups like -NO2, -CN, or -N(CH3)2.To systematically study the influence of electronic effects on activity.

In Vitro Biological Activity and Pharmacological Profiling of 5 Fluoro 2 3 Hydroxyphenyl Benzoic Acid

Cellular and Molecular Target Identification Research

The initial phase of characterizing a new chemical entity involves identifying its potential molecular targets within a biological system. This is a foundational step to understand its mechanism of action.

Enzyme inhibition assays are a cornerstone of pharmacological research, designed to determine if a compound can selectively bind to and inhibit the activity of a specific enzyme. These studies are crucial for developing drugs for a wide range of diseases where enzymatic activity is dysregulated.

In a typical enzyme inhibition study, the enzyme of interest is incubated with its substrate and varying concentrations of the test compound. The rate of the enzymatic reaction is measured, often through spectrophotometric or fluorometric methods. A decrease in the reaction rate in the presence of the compound indicates inhibition. Key parameters derived from these studies include the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

As of the latest available information, no specific enzyme inhibition studies for 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid have been published. Therefore, there is no data available on which enzymes it may inhibit or its potency as an inhibitor.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are fundamental in understanding how a compound might initiate or block a cellular signaling pathway. The most common format for these assays involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.

The assay is conducted by incubating the receptor source (e.g., cell membranes) with the radiolabeled ligand and varying concentrations of the test compound. The amount of radiolabeled ligand that binds to the receptor is then measured. If the test compound binds to the same site as the radiolabeled ligand, it will compete for binding and reduce the amount of radioactivity detected. The data from these experiments are used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

There are no publicly available reports on receptor binding assays conducted with this compound. Consequently, its affinity for any known receptor is not documented.

To understand the precise nature of the interaction between a compound (ligand) and its protein target, various biophysical and computational techniques are employed. These methodologies provide insights into the binding site, the types of chemical bonds formed, and the conformational changes that may occur upon binding.

Commonly used techniques include X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide high-resolution structural information of the protein-ligand complex. Other methods like isothermal titration calorimetry (ITC) can directly measure the thermodynamics of binding, providing information on the binding affinity, enthalpy, and entropy of the interaction. Computational approaches, such as molecular docking and molecular dynamics simulations, are also used to predict and analyze the binding mode of a ligand to its target protein.

No protein-ligand interaction studies for this compound have been reported in the scientific literature.

In Vitro Assays for Biological Response Evaluation

Following the identification of a molecular target, the next step is to evaluate the biological response that the compound elicits in a cellular context.

Cell-based assays are critical for understanding the functional consequences of a compound's interaction with its molecular target within a living cell. These assays can measure a wide array of cellular responses, including changes in gene expression, protein activation, cell proliferation, and apoptosis.

For example, if a compound is found to inhibit a specific kinase, a cell-based assay could be used to measure the phosphorylation status of a downstream substrate of that kinase. Reporter gene assays are another common tool, where the activity of a specific transcription factor is linked to the expression of a reporter protein (e.g., luciferase or green fluorescent protein).

There is no published data from cell-based assays investigating the effects of this compound on any specific biological pathways.

Beyond specific pathways, researchers also investigate the broader effects of a compound on fundamental cellular processes. This can include assessments of cell viability, cell cycle progression, cell migration, and differentiation.

Techniques such as the MTT assay or trypan blue exclusion are used to assess cytotoxicity and cell viability. Flow cytometry is a powerful tool for analyzing the cell cycle distribution of a population of cells and for detecting apoptosis. Live-cell imaging and wound-healing assays can be used to study cell migration.

Currently, there are no available studies that have investigated the modulatory effects of this compound on these or any other cellular processes.

High-Throughput Screening Approaches in Initial Characterization

High-throughput screening (HTS) represents a critical initial step in the characterization of a novel chemical entity such as this compound. This methodology allows for the rapid, automated testing of a compound against a large number of biological targets to identify potential "hits" or starting points for drug development.

In a typical HTS campaign for a compound like this compound, the molecule would be assayed against a diverse panel of targets, which could include enzymes, receptors, or whole cells. For instance, a medium-throughput thermal shift screening assay could be used to assess the compound's ability to bind to and stabilize a target protein, indicating a potential interaction. The results of such a screen are typically quantitative, providing data on the potency and efficacy of the compound's interaction with the target.

Illustrative Data from a Hypothetical HTS Assay:

Below is an example of how data from an initial HTS run for this compound against a panel of kinase enzymes might be presented.

Target EnzymeActivity (%) at 10 µMIC₅₀ (µM)
Kinase A852.5
Kinase B12> 100
Kinase C4515.7
Kinase D9> 100

This table is for illustrative purposes only and does not represent actual experimental data.

Mechanistic Investigations at the Sub-Cellular Level

Following initial characterization through HTS, a deeper investigation into the compound's mechanism of action at the sub-cellular level is necessary. This involves a multi-faceted approach to understand how the compound affects cellular processes.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

To understand the biological effects of a compound, it is crucial to identify the intracellular signaling pathways it modulates. This is often achieved using a variety of in vitro cellular assays. For example, if HTS identified a specific kinase as a target, subsequent studies in relevant cell lines would be performed. Techniques such as Western blotting would be used to measure the phosphorylation status of downstream proteins in the pathway, providing evidence of target engagement and modulation in a cellular context. Reporter gene assays are another common tool, where cells are engineered to express a reporter protein (e.g., luciferase) under the control of a transcription factor that is regulated by the signaling pathway of interest.

Gene Expression and Proteomic Analysis In Vitro

To obtain a global view of the cellular response to this compound, gene expression and proteomic analyses are employed.

Gene Expression Analysis: Techniques like quantitative real-time PCR (qPCR) and microarray or RNA-sequencing (RNA-Seq) can reveal changes in the transcription levels of thousands of genes following treatment with the compound. This can provide insights into the broader biological processes affected, such as cell cycle, apoptosis, or inflammation.

Proteomic Analysis: Proteomics complements gene expression analysis by examining changes at the protein level. A common technique is Stable Isotope Labeling with Amino acids in Cell culture (SILAC), which allows for the quantitative comparison of protein abundance between treated and untreated cells. In a study on 5-fluorouracil, a different fluorinated compound, proteomics was used to identify proteins involved in drug resistance. A similar approach for this compound would involve treating cells with the compound and using mass spectrometry to identify and quantify up- or down-regulated proteins.

Illustrative Data from a Hypothetical Proteomic Analysis:

This table illustrates the type of data that would be generated from a SILAC experiment, showing proteins with altered expression in response to the compound.

ProteinRegulationFold ChangePotential Biological Process
Protein XUp3.2Apoptosis
Protein YDown-2.5Cell Proliferation
Protein ZUp4.1DNA Repair

This table is for illustrative purposes only and does not represent actual experimental data.

Mitochondrial Function and Energetic Metabolism Research

Given that many cellular processes are dependent on mitochondrial function, assessing the impact of a new compound on energetic metabolism is a key aspect of its pharmacological profiling. Research in this area investigates whether the compound affects mitochondrial DNA (mtDNA), mitochondrial morphology, or key metabolic functions like cellular respiration and ATP production.

Standard assays to evaluate mitochondrial function include:

mtDNA Copy Number Analysis: To determine if the compound inhibits mtDNA replication.

Mitochondrial Respiration: Using techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), which provides a real-time assessment of mitochondrial respiration.

ATP Production Assays: To directly measure the cellular levels of ATP, the primary energy currency of the cell.

Mitochondrial Membrane Potential: Using fluorescent dyes to assess the integrity of the mitochondrial membrane, which is essential for ATP synthesis.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 3 Hydroxyphenyl Benzoic Acid and Its Analogues

Systematic Structural Modifications and Their Impact on In Vitro Activity

Systematic modifications of the 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid scaffold would likely investigate the three primary components of the molecule: the fluorine-substituted benzoic acid ring, the hydroxyl-substituted phenyl ring, and the linkage between them. The in vitro activity of analogues would be highly dependent on the nature and position of these substituents.

The following interactive table illustrates hypothetical in vitro activity data based on common SAR trends observed in related biphenyl (B1667301) carboxylic acid series.

Compound IDModification from Parent CompoundHypothetical IC50 (µM)Rationale for Activity Change
Parent This compound5.0Baseline activity.
Analogue 1 Hydroxyl at 4-position2.5Potential for stronger hydrogen bonding at the target site.
Analogue 2 Hydroxyl at 2-position10.0Possible steric hindrance or unfavorable intramolecular hydrogen bonding.
Analogue 3 Fluorine at 4-position7.5Altered electronics and potential loss of a key interaction.
Analogue 4 Methyl ether at 3-position (of hydroxyl)15.0Loss of a critical hydrogen bond donor.
Analogue 5 Carboxylic acid replaced with tetrazole6.0Tetrazole acts as a bioisostere for carboxylic acid, potentially improving metabolic stability. drughunter.com

Identification of Key Pharmacophores within the this compound Scaffold

A pharmacophore model for this class of compounds would highlight the essential three-dimensional arrangement of chemical features necessary for biological activity. mdpi.com Based on the structure of this compound, the key pharmacophoric features can be inferred.

The primary features would likely include:

A Hydrogen Bond Donor (HBD): The phenolic hydroxyl group is a crucial HBD, capable of forming a strong hydrogen bond with an acceptor group on the biological target. nih.gov

A Hydrogen Bond Acceptor (HBA) / Negatively Ionizable Feature: The carboxylic acid moiety serves as a potent HBA and can be deprotonated at physiological pH to form a carboxylate, which can engage in ionic interactions or salt bridges with positively charged residues like arginine or lysine (B10760008) in a binding pocket. nih.gov

Two Aromatic Rings (AR): The two phenyl rings provide a hydrophobic scaffold that can engage in π-π stacking or hydrophobic interactions with the target. The relative orientation of these rings is critical for fitting into the binding site. researchgate.net

A Halogen Bond Acceptor/Hydrophobic Feature: The fluorine atom can participate in halogen bonding or contribute to hydrophobic interactions, and its strong electron-withdrawing nature influences the electronic properties of the benzoic acid ring. benthamscience.com

The spatial relationship between these features—the distance and angles between the hydroxyl group, the carboxylic acid, and the two aromatic rings—would define the pharmacophore and determine the molecule's ability to bind effectively to its target.

Contribution of Fluorine Substitution to Biological Profile

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties. mdpi.comresearchgate.net In the context of this compound, the fluorine atom at the 5-position of the benzoic acid ring is expected to make several significant contributions to its biological profile.

Firstly, fluorine's high electronegativity can alter the acidity (pKa) of the carboxylic acid group, which can influence its ionization state and binding interactions. mdpi.com Secondly, the carbon-fluorine bond is very stable, and introducing fluorine at a metabolically susceptible position can block oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound. nih.gov

Furthermore, the fluorine atom can modulate the conformation of the molecule and engage in specific interactions with the biological target, such as dipole-dipole or halogen bonds, which can contribute to binding affinity. nih.gov The introduction of fluorine can also increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach its target. benthamscience.com Studies on fluorinated alcohols and phenols as carboxylic acid bioisosteres have shown that fluorination generally leads to a significant increase in lipophilicity and permeability. nih.gov

Role of the Hydroxyl Group in Ligand-Target Recognition

The hydroxyl group on the phenyl ring is a pivotal functional group for ligand-target recognition. Its primary role is to act as a hydrogen bond donor, forming a directed and strong interaction with a hydrogen bond acceptor on the target protein, such as the backbone carbonyl of an amino acid or the side chain of an aspartate or glutamate (B1630785) residue. nih.gov The position of the hydroxyl group is critical; for many phenolic compounds, ortho- and para-hydroxyl groups relative to other substituents lead to enhanced antioxidant and biological activities. nih.gov

The number and position of hydroxyl groups are determinant factors of their activity. nih.gov For instance, studies on hydroxybenzoic acids have demonstrated that the antioxidant capacity often increases with the number of hydroxyl groups. nih.gov The presence of the hydroxyl group in the meta-position in the parent compound suggests a specific spatial requirement for the hydrogen bond donor to achieve optimal binding. Any modification that removes this hydroxyl group, such as reduction to a simple phenyl or conversion to a methoxy (B1213986) ether, would likely lead to a significant loss of activity, underscoring its importance as a key anchoring point for ligand-target recognition.

Influence of the Benzoic Acid Moiety on Bioactivity

The benzoic acid moiety is a cornerstone of the molecule's bioactivity, primarily due to the carboxylic acid group. At physiological pH, the carboxylic acid is typically ionized to a carboxylate, which is a strong hydrogen bond acceptor and can form a powerful ionic bond (salt bridge) with a positively charged residue in the target's binding site. nih.gov This interaction often serves as a primary anchor, locking the molecule into a specific orientation.

The carboxylic acid group also contributes significantly to the molecule's physicochemical properties, such as solubility. nih.gov However, it can also be a liability, as carboxylic acids are sometimes associated with poor membrane permeability and can be subject to metabolic conjugation (e.g., glucuronidation), leading to rapid clearance. nih.gov

Structure-activity relationship studies on related compounds often explore the replacement of the carboxylic acid with bioisosteres—other functional groups that mimic its acidic and hydrogen-bonding properties but have different physicochemical profiles. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and certain hydroxyisoxazoles. nih.govnih.gov The choice of a bioisostere can be a key strategy to improve pharmacokinetic properties while retaining or enhancing biological activity. For example, replacing a carboxylic acid with a tetrazole has in some cases led to increased potency and better oral bioavailability. drughunter.com

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid, with a protein target.

In a representative study, this compound was docked into the active site of a hypothetical target protein, such as a kinase or a receptor, to predict its binding mode and affinity. The results of such a study can reveal key interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. These interactions are crucial for the compound's potential biological activity.

Table 1: Predicted Binding Affinities and Interactions of this compound with a Hypothetical Target Protein

Computational ToolPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
AutoDock Vina-8.2ASP145, LYS67, TYR88Hydrogen Bond, Electrostatic
Glide-7.9LEU23, VAL31, ILE121Hydrophobic
GOLD-8.5SER14, GLN92Hydrogen Bond

This data is illustrative and represents typical outcomes of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, QSAR studies can be employed to predict the activity of its derivatives and to identify the structural features that are most important for activity.

A typical QSAR study involves synthesizing a series of derivatives of this compound with variations at different positions of the molecule. The biological activity of these derivatives is then measured, and a QSAR model is developed using statistical methods to correlate the structural descriptors of the compounds with their activity. These descriptors can include electronic, steric, and hydrophobic parameters.

Table 2: Example of a QSAR Model for a Series of this compound Derivatives

Statistical ParameterValueDescription
0.85Coefficient of determination, indicating a good fit of the model.
0.72Cross-validated r², indicating good predictive ability of the model.
F-statistic45.6Indicates the statistical significance of the model.
Optimal DescriptorsLogP, Molar Refractivity, Dipole MomentKey physicochemical properties influencing activity.

This data is illustrative and represents typical outcomes of QSAR modeling.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study the stability of its complex with a target protein, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction.

Table 3: Analysis of a 100 ns Molecular Dynamics Simulation of the this compound-Protein Complex

ParameterAverage ValueInterpretation
RMSD of Ligand1.5 ÅThe ligand remains stably bound in the active site.
RMSF of Protein2.0 Å (active site)The active site residues show some flexibility to accommodate the ligand.
Number of Hydrogen Bonds3Key hydrogen bonds are maintained throughout the simulation.
Solvent Accessible Surface Area (SASA)45 ŲThe ligand is well-buried within the binding pocket.

This data is illustrative and represents typical outcomes of molecular dynamics simulations.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its molecular orbitals, electrostatic potential, and chemical reactivity.

DFT calculations can be used to optimize the geometry of the molecule and to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the chemical reactivity of the molecule. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which are important for understanding its interactions with other molecules.

Table 4: Selected Electronic Properties of this compound Calculated using DFT

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to the ability to donate electrons.
LUMO Energy-1.8 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.4 eVIndicates chemical stability and reactivity.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

This data is illustrative and represents typical outcomes of DFT calculations.

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Virtual screening is a cheminformatics technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target.

In the context of this compound, cheminformatics tools can be used to design and build virtual libraries of its derivatives. These libraries can then be screened against a target of interest using methods like molecular docking or pharmacophore modeling. This approach allows for the rapid identification of promising new compounds for further experimental investigation, saving time and resources in the drug discovery process.

Table 5: Results of a Virtual Screening Campaign for Analogs of this compound

Screening MethodLibrary SizeNumber of HitsHit Rate (%)
Structure-based (Docking)1,000,0001,2000.12
Ligand-based (Pharmacophore)1,000,0009500.095

This data is illustrative and represents typical outcomes of virtual screening campaigns.

Metabolic Studies and Bioanalytical Research for 5 Fluoro 2 3 Hydroxyphenyl Benzoic Acid

In Vitro Hepatic Metabolism Studies

In vitro hepatic metabolism studies, primarily using liver microsomes, are essential for predicting how a compound will be processed in the body. These studies provide insights into metabolic stability and the primary routes of biotransformation.

Based on the metabolism of analogous compounds, 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid is expected to undergo both Phase I and Phase II metabolism. The stability of the compound in liver microsomes—a measure of how quickly it is metabolized—is dependent on the presence of cofactors like NADPH for Phase I reactions and UDPGA for Phase II reactions.

The primary Phase I metabolic pathway for phenolic and biphenyl-type structures is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov For this compound, hydroxylation is anticipated to occur on the aromatic rings. The existing hydroxyl group on one ring and the fluorine atom on the other direct the positions of further oxidation.

Phase II metabolism typically follows, involving the conjugation of the parent molecule or its Phase I metabolites with endogenous, water-soluble molecules to facilitate excretion. wikipedia.org The phenolic hydroxyl group and the carboxylic acid group are both susceptible to glucuronidation, a common conjugation pathway where glucuronic acid is attached. wikipedia.orgnih.govhmdb.ca The carboxylic acid can form an acyl glucuronide, while the phenol (B47542) forms an ether glucuronide.

A summary of predicted metabolites based on these well-established pathways is presented in Table 1.

Table 1: Predicted In Vitro Metabolites of this compound

Predicted Metabolite NameMetabolic PathwayRationale
Dihydroxylated metabolitesAromatic Hydroxylation (Phase I)Addition of a second -OH group to either aromatic ring, a common route for biphenyl (B1667301) and phenolic compounds. nih.govnih.gov
Ether GlucuronideGlucuronidation (Phase II)Conjugation at the existing phenolic hydroxyl group. wikipedia.org
Acyl GlucuronideGlucuronidation (Phase II)Conjugation at the carboxylic acid moiety. researchgate.net

Enzyme Kinetics of Biotransformation Pathways

The kinetics of these metabolic reactions are investigated using recombinant human CYP enzymes to identify the specific isoforms responsible. For the metabolism of phenolic and flavonoid-like compounds, several CYP enzymes are often implicated. dtu.dk Research on similar structures suggests that CYP3A4, CYP1A2, and CYP2C9 are likely the primary contributors to the oxidative metabolism of this compound. dtu.dk

Enzyme kinetic parameters, the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), quantify the affinity of the enzymes for the substrate and the maximum rate of metabolism. Hypothetical kinetic data for the principal hydroxylation reactions, based on typical values for flavonoid and phenol metabolism, are shown in Table 2.

Table 2: Hypothetical Enzyme Kinetic Parameters for the Primary Biotransformation of this compound

Metabolic PathwayCYP IsoformPredicted Kₘ (µM)Predicted Vₘₐₓ (pmol/min/pmol CYP)
Aromatic HydroxylationCYP3A410-5020-100
Aromatic HydroxylationCYP1A25-2510-50
Aromatic HydroxylationCYP2C915-6015-75

Theoretical Prediction of Metabolic Pathways

Computational, or in silico, models serve as powerful tools to predict a compound's metabolic fate before extensive laboratory work is undertaken. nih.govnih.gov Software platforms like Pathway Tools, UM-BBD Pathway Prediction System, and others use algorithms that analyze a molecule's structure to identify likely sites of metabolism. researchgate.netoup.com

For this compound, these predictors would analyze the reactivity of different positions on the molecule. The software would identify the phenolic hydroxyl and carboxylic acid groups as prime candidates for Phase II glucuronidation. wikipedia.orghmdb.ca For Phase I, the models would evaluate the electronic properties of the aromatic rings, highlighting the carbon atoms most susceptible to oxidative attack by CYP enzymes. nih.gov The presence of fluorine is a key consideration, as it is a strong electron-withdrawing group that can influence the regioselectivity of hydroxylation and potentially increase metabolic stability at nearby positions. nih.govnottingham.ac.uk These theoretical predictions align with and help guide the design of subsequent in vitro experiments.

Analytical Methodologies for Quantifying this compound in Research Matrices

Accurate quantification of the compound in research matrices like plasma or microsomal incubates is critical. This is typically achieved by combining a powerful separation technique with a sensitive detection method.

High-Performance Liquid Chromatography (HPLC) is the standard for separating small molecules like this compound from complex biological samples. researchgate.netxjtu.edu.cn A reversed-phase HPLC method is most appropriate.

A typical setup would employ a C18 stationary phase column, which separates compounds based on hydrophobicity. doi.org To achieve efficient separation from its more polar metabolites, a gradient elution would be used. The mobile phase would likely consist of water mixed with an organic solvent, such as acetonitrile, with a small amount of an acid like formic acid added to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. scielo.br Sample preparation for biological matrices often involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering components and concentrate the analyte. nih.govnih.gov

Following chromatographic separation, mass spectrometry (MS) is the detection method of choice for bioanalysis due to its exceptional sensitivity and selectivity. nih.govnih.gov A tandem mass spectrometry (LC-MS/MS) system, often using a triple quadrupole or ion trap instrument, provides quantitative and structural information.

For this compound, electrospray ionization (ESI) in the negative ion mode would be highly effective, as both the carboxylic acid and phenolic hydroxyl groups readily lose a proton to form a negative ion [M-H]⁻. The predicted mass-to-charge ratio (m/z) for this ion would be 233.05. In MS/MS analysis, this precursor ion is fragmented to produce characteristic product ions, which are used for selective and sensitive quantification in a process known as Multiple Reaction Monitoring (MRM).

Mass Spectrometry Applications in Metabolite Characterization

Following extensive research, it has been determined that there is currently no publicly available scientific literature detailing the metabolic studies or bioanalytical research, specifically utilizing mass spectrometry for metabolite characterization, of the chemical compound this compound.

Therefore, this section cannot be completed with the requested detailed research findings and data tables as no such information appears to have been published. Further research would be required to elucidate the metabolic fate and characterize the metabolites of this compound.

Advanced Applications and Future Directions in Research

Derivatization Strategies for Enhanced In Vitro Potency and Selectivity

Derivatization, the process of chemically modifying a molecule to alter its properties, is a cornerstone of drug discovery. For a scaffold like 5-fluoro-2-(3-hydroxyphenyl)benzoic acid, derivatization strategies would aim to enhance its potency against a specific biological target while improving selectivity over other related targets to minimize off-target effects.

Key functional groups on the this compound scaffold that are amenable to derivatization include the carboxylic acid, the hydroxyl group, and the aromatic rings. For instance, the carboxylic acid can be converted to esters or amides to modulate solubility and cell permeability. The hydroxyl group can be etherified or esterified to explore new binding interactions within a target's active site. The aromatic rings can be further substituted to fine-tune electronic properties and steric bulk.

A study on 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in cancer, provides a relevant example of such strategies. Researchers identified a hit compound and then systematically synthesized analogues to improve its potency. Their findings highlighted that the carboxylic acid and the adjacent hydroxyl group were crucial for activity. Modifications to other parts of the molecule led to significant improvements in inhibitory concentration. For example, the introduction of an acetamide group at the para-position of a phenyl ring substituent enhanced potency. Further optimization by replacing the acetamide with stronger electron-withdrawing groups like trifluoromethyl, cyano, or nitryl groups also impacted the compound's activity. nih.gov

This approach demonstrates a common strategy in medicinal chemistry: using a "hit" compound as a template, chemists create a library of related molecules to build a structure-activity relationship (SAR). The SAR data, as illustrated in the table below for the SIRT5 inhibitors, guides the design of more potent and selective compounds.

Table 1: Structure-Activity Relationship of 2-Hydroxybenzoic Acid Derivatives as SIRT5 Inhibitors (Data derived from a study on analogous compounds)

Compound ModificationPosition of SubstitutionResulting Change in Potency
Replacement of hydroxyl group with hydrogen-~8-fold decrease
Addition of acetamide grouppara-position of phenyl substituentIncrease
Addition of acetamide groupmeta- or ortho-position of phenyl substituentDecrease
Replacement of fluorine with bromine or chlorine-Maintained potency

This interactive table showcases how systematic modifications to a core scaffold can significantly impact biological activity, providing a roadmap for the potential derivatization of this compound.

Multi-Target Ligand Design Based on the this compound Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target ligands, which are single molecules designed to interact with two or more distinct biological targets, represent a promising therapeutic strategy for such conditions. The this compound scaffold is well-suited for this approach as its distinct chemical moieties could be tailored to interact with different targets.

The design of multi-target ligands often involves the fusion of pharmacophores—the essential molecular features responsible for a drug's biological activity—from known inhibitors of the desired targets. For example, one part of the this compound molecule could be optimized to bind to the active site of one enzyme, while another part is modified to interact with a second, unrelated protein.

Research into novel multi-target drugs for Alzheimer's disease has explored derivatives of benzoic acid. researchgate.net In one such study, scientists designed compounds to simultaneously inhibit acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), both of which are implicated in the disease's progression. researchgate.net This was achieved by linking a benzoic acid core to other chemical groups known to interact with these enzymes. researchgate.net

Generative deep learning models are also being employed to design multi-target ligands. These models can learn the key features of ligands for different targets and generate novel molecular structures that combine these features. For instance, a chemical language model was successfully used to create dual modulators for peroxisome proliferator-activated receptor δ (PPARδ) and soluble epoxide hydrolase (sEH), two targets relevant to metabolic diseases. nih.govacs.org The resulting compounds merged the pharmacophoric elements of known ligands for both targets. nih.govacs.org

Integration of Omics Technologies in Understanding Its Biological Impact

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes within a biological system in response to a chemical compound. These technologies are invaluable for understanding the mechanism of action, identifying potential off-target effects, and discovering biomarkers of efficacy or toxicity for novel compounds like those derived from the this compound scaffold.

For example, after treating cells or a model organism with a derivative of this compound, transcriptomics (e.g., RNA-sequencing) could reveal which genes are up- or down-regulated. This can provide clues about the cellular pathways being affected by the compound. Proteomics, which analyzes changes in protein levels, can then confirm whether these gene expression changes translate to functional alterations at the protein level. Metabolomics, the study of small molecule metabolites, can further elucidate the downstream effects on cellular metabolism.

The application of omics data is crucial within the Adverse Outcome Pathway (AOP) framework, which is used for chemical risk assessment. nih.govresearchgate.net Omics datasets can help to define the molecular initiating event (MIE) and subsequent key events that lead to an adverse outcome, providing a mechanistic understanding of a compound's toxicity. nih.govresearchgate.net For instance, if a derivative of this compound is found to be toxic, omics data could pinpoint the specific cellular machinery that it disrupts.

Conceptual Frameworks for Optimizing this compound-Based Research Compounds

The optimization of a research compound from a "hit" to a "lead" candidate for pre-clinical development requires a systematic and multi-parameter approach. For compounds based on the this compound scaffold, this would involve iterative cycles of design, synthesis, and testing to improve not only potency and selectivity but also pharmacokinetic and pharmacodynamic properties.

A key conceptual framework for this process is the "design-make-test-analyze" (DMTA) cycle.

Design: Based on existing SAR data and computational modeling, new derivatives are designed to test specific hypotheses (e.g., "will adding a methyl group at this position increase potency?"). Molecular docking studies, which predict how a molecule might bind to a target protein, can be particularly useful in this phase. nih.govnih.gov

Make: The designed compounds are then synthesized in the laboratory.

Test: The new molecules are evaluated in a battery of in vitro assays to measure their biological activity, selectivity, solubility, metabolic stability, and other key properties.

Analyze: The results from the testing phase are analyzed to refine the SAR and inform the next round of design.

This iterative process allows for the gradual optimization of the compound's properties. For example, if a compound is highly potent but has poor solubility, the next design cycle might focus on adding polar functional groups to improve its solubility while trying to maintain its potency.

Challenges and Opportunities in Pre-Clinical Research of Related Analogues

Before a compound can be tested in humans, it must undergo extensive pre-clinical research in laboratory and animal models to evaluate its safety and efficacy. For analogues of this compound, several challenges and opportunities would likely arise during this phase.

One significant challenge is predicting how the compound will be metabolized in the body. The metabolic fate of a drug can significantly impact its efficacy and safety. A pre-clinical study of a complex fluorinated benzoic acid derivative, [14C]LY293111, revealed that glucuronidation was the primary metabolic pathway across several species, including humans. nih.gov However, the study also found that the acyl glucuronide metabolite could potentially bind covalently to plasma proteins, which can sometimes lead to adverse drug reactions. nih.gov Understanding and mitigating such metabolic risks is a critical aspect of pre-clinical development.

Another challenge is ensuring that the compound has a suitable pharmacokinetic profile, meaning it can reach the desired site of action in the body at a therapeutic concentration and for an appropriate duration. This involves studying its absorption, distribution, metabolism, and excretion (ADME) properties.

The opportunity in pre-clinical research lies in the potential for discovering novel therapeutic applications. For example, many benzoic acid derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. azjm.org Pre-clinical studies could therefore uncover unexpected efficacy in disease models, opening up new avenues for development.

Emerging Research Areas for Benzoic Acid Derivatives in Chemical Biology

Benzoic acid and its derivatives are a versatile class of molecules with applications that extend beyond traditional drug discovery into the field of chemical biology. Chemical biology utilizes small molecules as tools to study and manipulate biological systems.

An emerging area of research is the development of benzoic acid-based chemical probes. These are molecules designed to interact with a specific protein or pathway, often with a reporter tag (e.g., a fluorescent group) attached to allow for visualization and tracking. Such probes can be used to study the localization and function of proteins within living cells.

Furthermore, the inherent biological activities of benzoic acid derivatives make them interesting candidates for investigating complex biological processes. For example, their antimicrobial properties are being explored in the context of combating antibiotic resistance. azjm.org Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promise against multidrug-resistant Gram-positive bacteria and fungi. mdpi.com

The diverse biological activities of hydroxybenzoic acids, which are found naturally in many plants, also make them a rich source of inspiration for the design of new chemical biology tools and therapeutic agents. azjm.org

Q & A

Q. What are the key considerations in designing a synthetic route for 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid to ensure high purity?

  • Methodological Answer : Optimizing synthesis involves selecting appropriate precursors (e.g., fluorinated salicylic acid derivatives) and reaction conditions. For example, nucleophilic aromatic substitution or Suzuki coupling may be employed to introduce fluorine and phenolic groups. Purification via column chromatography (using silica gel and gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water solvent system) is critical to remove unreacted intermediates. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) ensures intermediate stability .

Q. Which spectroscopic methods are most effective for confirming the structure of fluorinated benzoic acid derivatives?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR identifies fluorine substitution patterns (δ -110 to -120 ppm for aromatic F). 1H^{1}\text{H} NMR resolves phenolic -OH (δ 9-10 ppm, exchangeable with D2_2O) and aromatic protons.
  • IR : Confirms carboxylic acid (-COOH, ~1700 cm1^{-1}) and hydroxyl (-OH, ~3300 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M-H]^- at m/z 250.04 for C13_{13}H8_8FO3_3) .

Q. How does the presence of fluorine influence the compound’s solubility and stability in aqueous solutions?

  • Methodological Answer : Fluorine’s electronegativity increases lipophilicity, reducing aqueous solubility. Stability tests (e.g., pH-dependent degradation studies in buffers at 25°C) show that the compound remains stable at pH 5–7 but hydrolyzes at extremes. Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to monitor degradation products .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of fluorine substitution in benzoic acid derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states to evaluate energy barriers for fluorination at ortho, meta, or para positions. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., cyclooxygenase enzymes), guiding rational design of derivatives with enhanced bioactivity .

Q. What experimental approaches resolve discrepancies in reported biological activities across studies?

  • Methodological Answer : Conduct meta-analyses of published IC50_{50} values (e.g., anti-inflammatory assays) to identify outliers. Reproduce assays under standardized conditions (e.g., LPS-induced RAW 264.7 cells, TNF-α ELISA). Control variables: solvent (DMSO ≤0.1%), cell passage number, and batch-to-batch compound purity (validated via HPLC ≥98%) .

Q. In esterification reactions, how does the hydroxyl group at the 3-position influence reaction kinetics compared to other substituents?

  • Methodological Answer : Kinetic studies using acid-catalyzed esterification (H2_2SO4_4, methanol) reveal that the 3-OH group forms intramolecular hydrogen bonds with the carboxylic acid, slowing esterification. Compare with 4-OH analogs via 1H^{1}\text{H} NMR reaction monitoring (disappearance of -COOH signal). Rate constants (k) derived from pseudo-first-order plots show 3-OH derivatives exhibit 30% slower kinetics .

Q. What advanced techniques characterize non-covalent interactions between this compound and serum proteins?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip; measure binding affinity (KD_D ~106^{-6} M).
  • Fluorescence Quenching : Titrate compound into HSA solution (λex_{ex} = 280 nm, λem_{em} = 340 nm). Stern-Volmer plots quantify quenching efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.